Cas no 1595979-71-7 ({1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol)

{1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol is a cyclopropane-substituted pyrazole derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a chlorinated pyrazole core coupled with a hydroxymethyl-substituted cyclopropane moiety, offering unique reactivity for further functionalization. The compound’s stability and sterically defined geometry make it a promising intermediate for synthesizing biologically active molecules, particularly in the development of pesticides or enzyme inhibitors. The presence of both chloro and methyl groups enhances its lipophilicity, potentially improving membrane permeability in bioactive formulations. Its synthetic versatility allows for modifications at the hydroxyl or cyclopropane positions, enabling tailored derivatives for structure-activity relationship studies.
{1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol structure
1595979-71-7 structure
Product Name:{1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol
CAS No:1595979-71-7
MF:C10H15ClN2O
MW:214.691901445389
CID:6564090
PubChem ID:116072736
Update Time:2025-10-30

{1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol Chemical and Physical Properties

Names and Identifiers

    • {1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol
    • 1595979-71-7
    • EN300-1981250
    • {1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
    • Inchi: 1S/C10H15ClN2O/c1-7-8(9(11)13(2)12-7)5-10(6-14)3-4-10/h14H,3-6H2,1-2H3
    • InChI Key: FRLOGYUIXZIVDD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=NN1C)CC1(CO)CC1

Computed Properties

  • Exact Mass: 214.0872908g/mol
  • Monoisotopic Mass: 214.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38Ų

{1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol Pricemore >>

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Additional information on {1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol

Recent Advances in the Study of {1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol (CAS: 1595979-71-7)

The compound {1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol (CAS: 1595979-71-7) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This pyrazole derivative with a cyclopropane methanol moiety represents a novel structural scaffold with potential therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of enzyme modulation and receptor interactions.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 1595979-71-7 with improved yield (78%) and purity (>99%). The researchers employed a palladium-catalyzed cross-coupling reaction followed by a selective reduction step, which proved more efficient than previous methods. Structural characterization through NMR and X-ray crystallography confirmed the unique three-dimensional conformation of the molecule, which may contribute to its biological activity.

Pharmacological investigations have revealed that 1595979-71-7 demonstrates selective inhibitory activity against certain cytochrome P450 enzymes, particularly CYP2C19, with an IC50 of 0.45 μM. This finding, reported in a recent Drug Metabolism and Disposition paper, suggests potential applications in drug-drug interaction studies or as a chemical tool for metabolic pathway investigations. The compound's ability to modulate these enzymes without significant cytotoxicity (CC50 > 100 μM in hepatocytes) makes it particularly valuable for research applications.

In oncology research, preliminary in vitro studies have shown that 1595979-71-7 exhibits moderate antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma), with GI50 values ranging from 12-18 μM. While not sufficiently potent as a standalone therapeutic agent, these findings, published in Bioorganic & Medicinal Chemistry Letters, indicate that the compound's core structure could serve as a valuable pharmacophore for further optimization.

The physicochemical properties of 1595979-71-7 have been thoroughly characterized in recent pharmaceutical sciences research. With a calculated logP of 2.1 and good aqueous solubility (3.2 mg/mL at pH 7.4), the compound demonstrates favorable drug-like properties. Stability studies indicate that it remains stable in plasma for over 24 hours at 37°C, suggesting potential for in vivo applications.

Current research directions include exploring structure-activity relationships (SAR) around the 1595979-71-7 scaffold, particularly modifications to the pyrazole ring and cyclopropane moiety. Several research groups are investigating its potential as a fragment in fragment-based drug discovery (FBDD) approaches. The molecule's relatively small size (MW 230.7) and good ligand efficiency make it particularly suitable for such applications.

Future research on 1595979-71-7 is expected to focus on three main areas: (1) further elucidation of its mechanism of action against specific biological targets, (2) development of more potent analogs through medicinal chemistry optimization, and (3) exploration of its potential as a chemical probe in biological systems. The compound's unique structural features and demonstrated biological activities position it as a promising candidate for continued investigation in chemical biology and drug discovery research.

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